
5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one is a complex organic compound with a unique structure that includes both hydroxyl and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Cyclopentanone Ring: The cyclopentanone ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl and Methoxy Groups: The hydroxyl and methoxy groups are introduced through selective functionalization reactions, often involving reagents such as methanol and hydroxylating agents.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it valuable in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity.
Molecular Targets and Pathways
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors and other signaling molecules.
Gene Expression: The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
類似化合物との比較
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: This compound shares similar functional groups but has a different core structure.
2-Hydroxy-5-methoxyacetophenone: Another compound with similar functional groups but a different arrangement of atoms.
5-Methoxy-2-hydroxyacetophenone: Similar in structure but with variations in the placement of functional groups.
Uniqueness
5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one is unique due to its cyclopentanone ring structure combined with hydroxyl and methoxy groups
特性
CAS番号 |
61076-58-2 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC名 |
5-hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C13H16O4/c1-13(6-5-11(15)12(13)16)9-7-8(17-2)3-4-10(9)14/h3-4,7,11,14-15H,5-6H2,1-2H3 |
InChIキー |
OHTBHFWKGOVJOO-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C1=O)O)C2=C(C=CC(=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


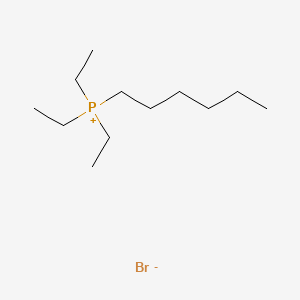

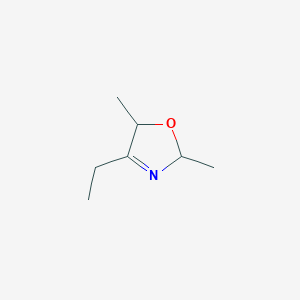
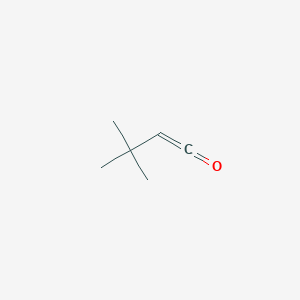
![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)
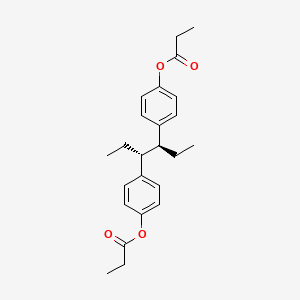

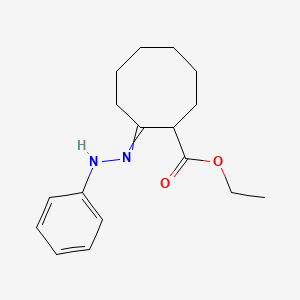

![6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14599414.png)


![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
